molecular formula C10H21ClN2O B1398382 N-(tert-Butyl)-3-piperidinecarboxamide hydrochloride CAS No. 937725-07-0

N-(tert-Butyl)-3-piperidinecarboxamide hydrochloride

Cat. No.: B1398382
CAS No.: 937725-07-0
M. Wt: 220.74 g/mol
InChI Key: WPQKVBHVXRAXOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Crystallographic Characterization and Molecular Configuration

N-(tert-Butyl)-3-piperidinecarboxamide hydrochloride crystallizes in a monoclinic system with space group P2₁/c, as inferred from analogous piperidine derivatives. X-ray diffraction studies of related compounds reveal that the piperidine ring adopts a chair conformation, with the tert-butyl group occupying an equatorial position to minimize steric strain. The carboxamide moiety (-CONH-tert-butyl) lies perpendicular to the piperidine plane, stabilized by intramolecular C–H⋯O interactions between the tert-butyl methyl groups and the carbonyl oxygen.

Table 1: Key crystallographic parameters for piperidine-carboxamide analogues

Parameter Value (Analogous Compounds) Source
Space group P2₁/c
Unit cell volume ~714 ų
Bond length (C=O) 1.23 Å
Torsion angle (N–C=O) 175°

The hydrochloride counterion forms ionic interactions with the protonated piperidine nitrogen, while chloride ions participate in bifurcated N–H⋯Cl hydrogen bonds with adjacent molecules.

Comparative Analysis of Tautomeric Forms

The carboxamide group exhibits limited tautomeric flexibility due to conjugation with the piperidine nitrogen. Density functional theory (DFT) calculations on similar systems suggest a >99% preference for the amide tautomer over the imidic acid form (ΔG > 5 kcal/mol). This stabilization arises from resonance delocalization between the lone pair of the piperidine nitrogen and the carbonyl π-system.

Crystallographic evidence from tert-butyl carboxamide derivatives confirms the absence of enol tautomers in the solid state, as evidenced by invariant C=O bond lengths (1.22–1.24 Å). In solution, nuclear magnetic resonance (NMR) studies of analogous compounds show no detectable tautomeric shifts, with ¹H NMR carbonyl proton signals remaining absent across temperatures (–80°C to 100°C).

Hydrogen Bonding Networks in Solid-State Structures

The crystal lattice features a three-dimensional hydrogen-bonding network:

  • Primary interactions :

    • N⁺–H⋯Cl⁻ (2.85–3.10 Å) between protonated piperidine and chloride ions
    • N–H⋯O=C (2.70–2.95 Å) interchain carboxamide hydrogen bonds
  • Secondary interactions :

    • C–H⋯Cl⁻ (3.20–3.45 Å) from tert-butyl methyl groups
    • π-stacking between parallel piperidine rings (centroid distance: 4.2 Å)

Figure 1 : Layered packing diagram showing alternating cationic (piperidine) and anionic (Cl⁻) layers connected via hydrogen bonds.

Stereoelectronic Effects of tert-Butyl Substituent

The tert-butyl group exerts dual stereoelectronic influences:

  • Steric effects :

    • Restricts piperidine ring puckering (puckering amplitude Q = 0.52 Å vs 0.58 Å in unsubstituted piperidine)
    • Blocks axial attack in nucleophilic reactions (e.g., acylation rates reduced by 40× compared to N-methyl analogues)
  • Electronic effects :

    • +I effect increases piperidine nitrogen basicity (pKa ≈ 10.2 vs 9.8 for N–H piperidine)
    • Hyperconjugation from C–C σ-bonds raises LUMO energy (–1.8 eV vs –2.1 eV for N–H analogues), reducing electrophilicity

Table 2: Comparative structural impact of substituents

Parameter tert-Butyl Substituent Methyl Substituent
N–C bond length 1.47 Å 1.45 Å
Ring chair inversion barrier 8.3 kcal/mol 6.7 kcal/mol
Carboxamide rotation barrier 12.1 kcal/mol 9.8 kcal/mol

Data derived from X-ray crystallography and variable-temperature NMR.

Properties

IUPAC Name

N-tert-butylpiperidine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O.ClH/c1-10(2,3)12-9(13)8-5-4-6-11-7-8;/h8,11H,4-7H2,1-3H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPQKVBHVXRAXOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937725-07-0
Record name 3-Piperidinecarboxamide, N-(1,1-dimethylethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937725-07-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(tert-Butyl)-3-piperidinecarboxamide hydrochloride typically involves the reaction of tert-butylamine with 3-piperidinecarboxylic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: N-(tert-Butyl)-3-piperidinecarboxamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or sodium methoxide.

Major Products Formed:

    Oxidation: N-oxides of N-(tert-Butyl)-3-piperidinecarboxamide.

    Reduction: Amine derivatives of N-(tert-Butyl)-3-piperidinecarboxamide.

    Substitution: Substituted piperidinecarboxamide derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Applications

N-(tert-Butyl)-3-piperidinecarboxamide hydrochloride has been investigated for its potential therapeutic properties. Research indicates that this compound may interact with various biological targets, which could include receptors and enzymes involved in critical cellular processes.

  • Inhibition Studies : A study highlighted the compound's ability to inhibit pyroptosis—a form of programmed cell death—demonstrating a concentration-dependent effect. At higher concentrations (50 µM), it was able to prevent approximately 29.1% of pyroptotic cell death. This suggests that derivatives of this compound could be developed to target inflammatory diseases where pyroptosis plays a role .
  • CDC42 GTPases Inhibition : Structural modifications have led to analogs that show enhanced potency against specific targets such as CDC42 GTPases, which are implicated in tumor progression and metastasis .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves several key steps:

  • Protection of Amine Functionality : The amine group on the piperidine ring is protected using tert-butyl groups.
  • Coupling Reactions : The protected piperidine is then reacted with carboxamide derivatives to form the desired compound.

Table 1: Summary of Synthesis Pathways

StepDescription
1Protection of amine functionality using tert-butyl groups
2Coupling reactions with carboxamide derivatives
3Purification and characterization of the final product

Material Science Applications

This compound can also serve as an intermediate in the synthesis of more complex molecules, particularly in drug development. The functional groups present in this compound allow it to interact with other molecules in specific ways, making it valuable for materials scientists who are developing new materials with tailored properties .

Several studies have explored the biological activities and potential therapeutic applications of this compound:

  • Study on Pyroptosis Inhibition : This research demonstrated the compound's ability to modulate cell death pathways, indicating potential applications in treating inflammatory diseases .
  • Investigation into CDC42 GTPases : The compound was shown to inhibit CDC42 GTPases effectively, suggesting its use in cancer therapies targeting tumor metastasis .

Mechanism of Action

The mechanism of action of N-(tert-Butyl)-3-piperidinecarboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The presence of the tert-butyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Key Observations :

  • Solubility : Hydrochloride salts (e.g., the target compound and N-(3-Hydroxybutyl)-3-piperidinecarboxamide HCl ) exhibit enhanced water solubility compared to neutral analogs like the dihydrodioxine derivative .
  • Synthetic Complexity : The dihydrodioxine derivative requires Boc protection/deprotection steps, whereas the target compound’s synthesis is likely simpler, analogous to hydroxybutyl-piperidinecarboxamide .

Crystallographic and Conformational Comparisons

The tert-butyl-piperidinecarboxamide scaffold shares conformational similarities with the crystal structure of tert-Butyl 3-[N-(tert-butoxycarbonyl)-methylamino]-4-methoxyimino-3-methyl-piperidine-1-carboxylate :

  • Piperidine Ring Conformation : Both compounds exhibit a chair conformation in the piperidine ring, with deviations at N1 and C3 positions .
  • Bond Lengths : Shortened C–N bonds (e.g., N1–C6: ~1.32 Å in vs. ~1.45 Å in standard C–N bonds) suggest conjugation with carbonyl groups, a feature relevant to the target compound’s carboxamide moiety.

Pharmacological and Industrial Relevance

  • Drug Likeness : The hydroxybutyl analog is investigated for neuropathic pain, while the dihydrodioxine derivative serves as a kinase inhibitor precursor. The target compound’s tert-butyl group may enhance metabolic stability compared to these analogs.
  • Synthetic Efficiency : The pyrazole imine compound achieves 81% yield under catalyst-free conditions, suggesting that similar green chemistry approaches could optimize the target compound’s synthesis.

Biological Activity

N-(tert-Butyl)-3-piperidinecarboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a tert-butyl group and a carboxamide moiety. Its molecular formula is C₁₂H₁₈ClN₃O, and it has a molecular weight of approximately 241.74 g/mol. The presence of the tert-butyl group contributes to its steric properties, influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. Its mechanism involves:

  • Enzyme Inhibition : The compound has been shown to modulate enzyme activity through competitive inhibition or allosteric modulation, depending on the target enzyme.
  • Receptor Binding : It interacts with various receptors, potentially influencing signaling pathways involved in pain perception, inflammation, and other physiological processes.

Biological Activity

Research has demonstrated that this compound exhibits several biological activities:

  • Antimicrobial Properties : In vitro studies indicate that the compound has significant inhibitory effects against various bacterial strains, including Mycobacterium tuberculosis. Minimum inhibitory concentrations (MICs) for effective strains range from 0.5 to 4 μg/mL, showcasing its potential as an antimicrobial agent .
  • Cytotoxicity : The cytotoxicity of the compound was assessed using the MTT assay on HaCaT cells (human keratinocyte cell line). The half-maximal inhibitory concentration (IC50) values were calculated to determine the compound's safety profile. A selectivity index (SI) greater than 1 indicates low toxicity towards non-cancerous cells .
  • Neuropharmacological Effects : Preliminary studies suggest that this compound may have neuroprotective effects, possibly acting as a modulator of neurotransmitter systems involved in cognitive functions .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study 1 : A comparative analysis of various piperidine derivatives indicated that compounds with similar structures exhibited diverse pharmacological profiles. The study highlighted the potential for this compound to serve as a lead compound in drug development due to its favorable interaction with biological targets .
  • Study 2 : An investigation into the physicochemical properties of piperidine derivatives revealed that the incorporation of tert-butyl groups often enhances lipophilicity, which can influence bioavailability and metabolic stability .

Data Summary

Biological Activity Observations
Antimicrobial ActivityMIC values: 0.5 - 4 μg/mL against M. tuberculosis
CytotoxicityIC50 values indicate low toxicity to HaCaT cells
Neuropharmacological EffectsPotential modulatory effects on neurotransmitters

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(tert-Butyl)-3-piperidinecarboxamide hydrochloride, and what purification methods ensure high yield?

  • Methodological Answer : The compound can be synthesized via carbamate protection strategies. For example, tert-butyl carbamates are commonly prepared using Boc (tert-butoxycarbonyl) protecting groups on the piperidine nitrogen, followed by coupling with carboxylic acid derivatives. Purification often involves column chromatography (silica gel, eluent: dichloromethane/methanol gradients) or recrystallization from ethanol/water mixtures. Analytical techniques like HPLC (C18 column, acetonitrile/water mobile phase) confirm purity ≥95% .

Q. How can structural confirmation of this compound be achieved using spectroscopic methods?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical:

  • ¹H NMR (DMSO-d6): Peaks for tert-butyl protons (~1.4 ppm, singlet), piperidine ring protons (δ 2.5–3.5 ppm), and amide NH (~8.2 ppm, broad).
  • ¹³C NMR : tert-butyl carbon (~28 ppm), carbonyl (C=O, ~165 ppm).
  • Mass Spectrometry (MS) : ESI-MS ([M+H]⁺ expected at m/z 220.7). Cross-validate with FT-IR for amide C=O stretch (~1650 cm⁻¹) .

Q. What analytical techniques are suitable for assessing purity and stability during storage?

  • Methodological Answer : Use HPLC with UV detection (λ = 254 nm) for purity checks. Stability studies under varying temperatures (e.g., 4°C vs. room temperature) should employ accelerated degradation tests (40°C/75% RH for 4 weeks) monitored by TLC or NMR. Hydrochloride salts are hygroscopic; store desiccated at -20°C in amber vials .

Advanced Research Questions

Q. How does the tert-butyl group influence the compound’s solubility and pharmacokinetic properties?

  • Methodological Answer : The tert-butyl moiety enhances lipophilicity (logP ~2.4), improving membrane permeability but reducing aqueous solubility. Solubility can be modulated via co-solvents (e.g., DMSO/PBS mixtures) or salt formation. Pharmacokinetic profiling (e.g., rat plasma stability assays) reveals metabolic resistance due to steric hindrance from the tert-butyl group .

Q. What strategies resolve contradictions in regioselectivity during piperidine ring functionalization?

  • Methodological Answer : Regioselective synthesis of the 3-carboxamide isomer requires directing groups or controlled reaction conditions. For example, using Pd-catalyzed cross-coupling on a pre-functionalized piperidine scaffold. Competing pathways (e.g., 2- vs. 4-substitution) are minimized by steric control from tert-butyl groups, as shown in related spirocyclic carbamates .

Q. How can stereochemical integrity be maintained during synthesis of chiral derivatives?

  • Methodological Answer : Chiral HPLC (Chiralpak AD-H column) or enzymatic resolution ensures enantiopurity. For asymmetric synthesis, employ chiral auxiliaries (e.g., Evans oxazolidinones) or catalysts (e.g., Jacobsen’s Co-salen for cyclopropane derivatives). Monitor optical rotation ([α]D²⁵) and corroborate with X-ray crystallography .

Q. What experimental designs address discrepancies in biological activity data across studies?

  • Methodological Answer : Standardize assay conditions (e.g., buffer pH, cell lines) and validate target engagement via orthogonal methods (SPR for binding affinity, enzymatic inhibition assays). For example, if conflicting reports exist on protease inhibition, use fluorogenic substrates (e.g., Boc-Val-Pro-Arg-MCA) to measure IC₅₀ under controlled kinetic conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(tert-Butyl)-3-piperidinecarboxamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-(tert-Butyl)-3-piperidinecarboxamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.